2,3-dimethoxy-N,N-dimethylbenzamide
Description
2,3-Dimethoxy-N,N-dimethylbenzamide (C₁₁H₁₅NO₃) is a benzamide derivative characterized by two methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and two methyl (-CH₃) groups attached to the amide nitrogen. This substitution pattern confers unique physicochemical and biological properties. The compound is synthesized via the reaction of 2,3-dimethoxybenzoic acid with dimethylamine under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Properties
IUPAC Name |
2,3-dimethoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-6-5-7-9(14-3)10(8)15-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLGQIAZXCPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N,N-dimethylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of 2,3-dimethoxy-N,N-dimethylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2,3-Dimethoxy-N,N-dimethylbenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2,3-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress modulation and inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-dimethoxy-N,N-dimethylbenzamide with key analogs, emphasizing structural differences and their implications for reactivity, solubility, and biological activity.
N,N-Diethyl-2,3-dimethoxybenzamide (C₁₃H₁₉NO₃)
- Structural Difference : Ethyl (-C₂H₅) groups replace the methyl groups on the amide nitrogen.
- Impact: Lipophilicity: Increased hydrophobicity due to longer alkyl chains, enhancing membrane permeability but reducing aqueous solubility . Synthesis: Requires diethylamine instead of dimethylamine, leading to slower reaction kinetics due to steric hindrance .
2,3-Diamino-N,N-dimethylbenzamide (C₉H₁₃N₃O)
- Structural Difference: Methoxy groups are replaced with amino (-NH₂) groups.
- Impact: Reactivity: Amino groups increase nucleophilicity, making the compound prone to electrophilic substitution reactions. Solubility: Higher polarity improves water solubility compared to the methoxy analog .
N,N-Dimethylbenzamide (C₉H₁₁NO)
- Structural Difference : Lacks methoxy groups on the benzene ring.
- Impact :
- Electron Density : Absence of electron-donating methoxy groups reduces aromatic ring reactivity in electrophilic substitutions.
- Chromatographic Behavior : Exhibits lower retention times in reversed-phase HPLC compared to methoxy-substituted analogs due to reduced hydrophobicity .
- Applications : Primarily used as a solvent or intermediate in organic synthesis, lacking the pharmacological relevance of methoxy derivatives .
2,3-Dimethoxy-N,N,6-trimethylbenzamide (C₁₂H₁₇NO₃)
- Structural Difference : Additional methyl group at the 6-position of the benzene ring.
- Thermal Stability: Increased steric bulk may enhance thermal stability in material science applications .
Data Table: Key Properties of 2,3-Dimethoxy-N,N-dimethylbenzamide and Analogs
Research Findings and Implications
- Pharmacological Relevance : Methoxy and dimethyl groups in 2,3-dimethoxy-N,N-dimethylbenzamide contribute to its antidopaminergic activity, as seen in structurally related antipsychotics like bromobenzamide derivatives .
- Synthetic Flexibility : The compound’s methoxy groups enable regioselective functionalization, making it a versatile scaffold for C–H activation reactions .
- Physicochemical Trade-offs : While methylation enhances lipophilicity, it may compromise solubility, necessitating formulation optimizations for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
